

Application Notes: Preclinical Administration of Alectinib in Tumor-Bearing Mouse Models

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Compound of Interest

Compound Name: ALK inhibitor 2

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Introduction

Alectinib (Alecensa®) is a highly selective, second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant efficacy in treating ALK-positive non-small cell lung cancer (NSCLC), including cases with brain metastases, due to its ability to cross the blood-brain barrier.[2] Preclinical studies in tumor-bearing mice are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of alectinib against various cancer types. These models, primarily xenograft and transgenic, have been instrumental in establishing its potent anti-tumor activity.[1][2][3] Alectinib has been shown to inhibit tumor growth and prolong survival in mice bearing tumors with ALK fusions or mutations by blocking downstream signaling pathways such as the PI3K/Akt/mTOR pathway.[1][4] This document provides detailed protocols for the preparation and administration of alectinib to tumor-bearing mice, based on established methodologies.

Mechanism of Action

Alectinib functions by inhibiting ALK phosphorylation, which in turn blocks the activation of downstream signaling proteins like STAT3 and AKT.[2] This disruption of the ALK signaling cascade leads to the induction of apoptosis and suppression of cell proliferation in ALK-driven tumors.[1][4][5] Studies have demonstrated that alectinib treatment in mouse models results in decreased phosphorylation of Akt and S6, and increased cleavage of PARP and Caspase 3, confirming the induction of apoptosis in vivo.[1]

Experimental Protocols

Two primary routes of administration have been successfully used for alectinib in murine models: oral gavage and intraperitoneal injection. The choice of protocol depends on the specific experimental design, tumor model, and research objectives.

Protocol 1: Oral Gavage Administration for Orthotopic Lung Cancer Models

This protocol is adapted from studies using murine EML4-ALK lung cancer models.[\[6\]](#)[\[7\]](#)

1. Materials and Reagents

- Alectinib (CH5424802)
- Vehicle: Sterile water (H₂O)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)
- Balance and weigh boats
- Vortex mixer
- Micro-CT scanner for tumor imaging

2. Animal Model

- Syngeneic C57BL/6 mice or immunodeficient mice (e.g., nu/nu, Rag1^{-/-}).[\[6\]](#)
- Tumor Induction: Orthotopic implantation of murine EML4-ALK lung cancer cells (e.g., EA1, EA2) into the left lung lobe.[\[6\]](#)

3. Alectinib Preparation

- Calculate the total amount of alectinib required based on the number of mice, their average weight, the dose (e.g., 20 mg/kg), and the treatment duration.

- On each treatment day, weigh the required amount of alectinib powder.
- Suspend the alectinib powder in sterile water to the desired final concentration (e.g., 2 mg/mL for a 100 μ L gavage volume in a 20g mouse).
- Vortex the suspension thoroughly before each administration to ensure uniformity.

4. Administration Procedure

- Allow tumors to establish for 7-14 days post-implantation.[\[6\]](#)
- Measure baseline tumor volumes using micro-CT imaging and randomize mice into treatment and control groups.[\[6\]](#)[\[7\]](#)
- Weigh each mouse to calculate the precise volume of alectinib suspension to administer.
- Securely restrain the mouse.
- Gently insert the ball-tipped gavage needle into the esophagus and deliver the alectinib suspension directly into the stomach. A typical volume is 100-200 μ L.
- Administer alectinib at a dose of 20 mg/kg daily, 5 days per week.[\[6\]](#) The control group receives an equal volume of the vehicle (water).[\[6\]](#)

5. Monitoring and Endpoints

- Tumor Growth: Monitor tumor volume weekly using micro-CT imaging.[\[6\]](#)[\[7\]](#)
- Animal Well-being: Monitor body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and overall health daily.
- Pharmacodynamic Analysis: For specific cohorts, tumors can be harvested after a short treatment course (e.g., 4 days) for analysis of immune cell infiltration or protein expression via flow cytometry, multispectral imaging, or immunoblotting.[\[6\]](#)[\[7\]](#)
- Survival: Monitor long-term survival as a primary endpoint.

Protocol 2: Intraperitoneal (IP) Injection for Neuroblastoma Models

This protocol is based on studies using orthotopic xenograft and transgenic neuroblastoma mouse models.^[1]

1. Materials and Reagents

- Alectinib (CH5424802)
- Vehicle: Dimethylsulfoxide (DMSO)
- Sterile PBS (Phosphate-Buffered Saline)
- Insulin syringes with a 27-30 gauge needle
- Vials for solution preparation

2. Animal Model

- Xenograft Model: Athymic nude mice with orthotopic (intrarenal) implantation of human neuroblastoma cells (e.g., NGP cells).^[1]
- Transgenic Model: Homozygous TH-MYCN transgenic mice, which spontaneously develop neuroblastoma.^[1]

3. Alectinib Preparation

- Prepare a stock solution of alectinib in DMSO.
- On the day of treatment, dilute the stock solution with sterile PBS if necessary. However, studies have used DMSO as the direct vehicle for injection.^[1]
- Calculate the required volume for each mouse based on a dose of 25 mg/kg and the individual's body weight.

4. Administration Procedure

- Once tumors are established and have reached a similar size, randomize mice into treatment and control groups.[\[1\]](#)
- Weigh each mouse to determine the exact injection volume.
- Properly restrain the mouse, exposing the abdomen.
- Lift the mouse's hindquarters to allow the abdominal organs to shift forward.
- Insert the needle into the lower right or left quadrant of the peritoneum, avoiding the midline to prevent damage to the bladder.
- Inject the calculated volume of alectinib solution (or DMSO for the control group).[\[1\]](#)

5. Treatment Schedule & Monitoring

- Xenograft Model Schedule: Administer alectinib or DMSO once daily (25 mg/kg) for a short, intensive period (e.g., 3 days) for mechanistic studies.[\[1\]](#)
- Transgenic Model Schedule: For long-term efficacy studies, treat mice with alectinib (25 mg/kg) every other day for a defined period (e.g., three weeks).[\[1\]](#)
- Monitoring:
 - Monitor animal health and body weight regularly.
 - For xenograft models, tumors can be harvested at the end of the treatment period for immunoblotting to analyze signaling pathways (p-Akt, p-S6) and apoptotic markers (cleaved PARP, Caspase 3).[\[1\]](#)
 - For transgenic models, monitor tumor growth and overall survival.[\[1\]](#)

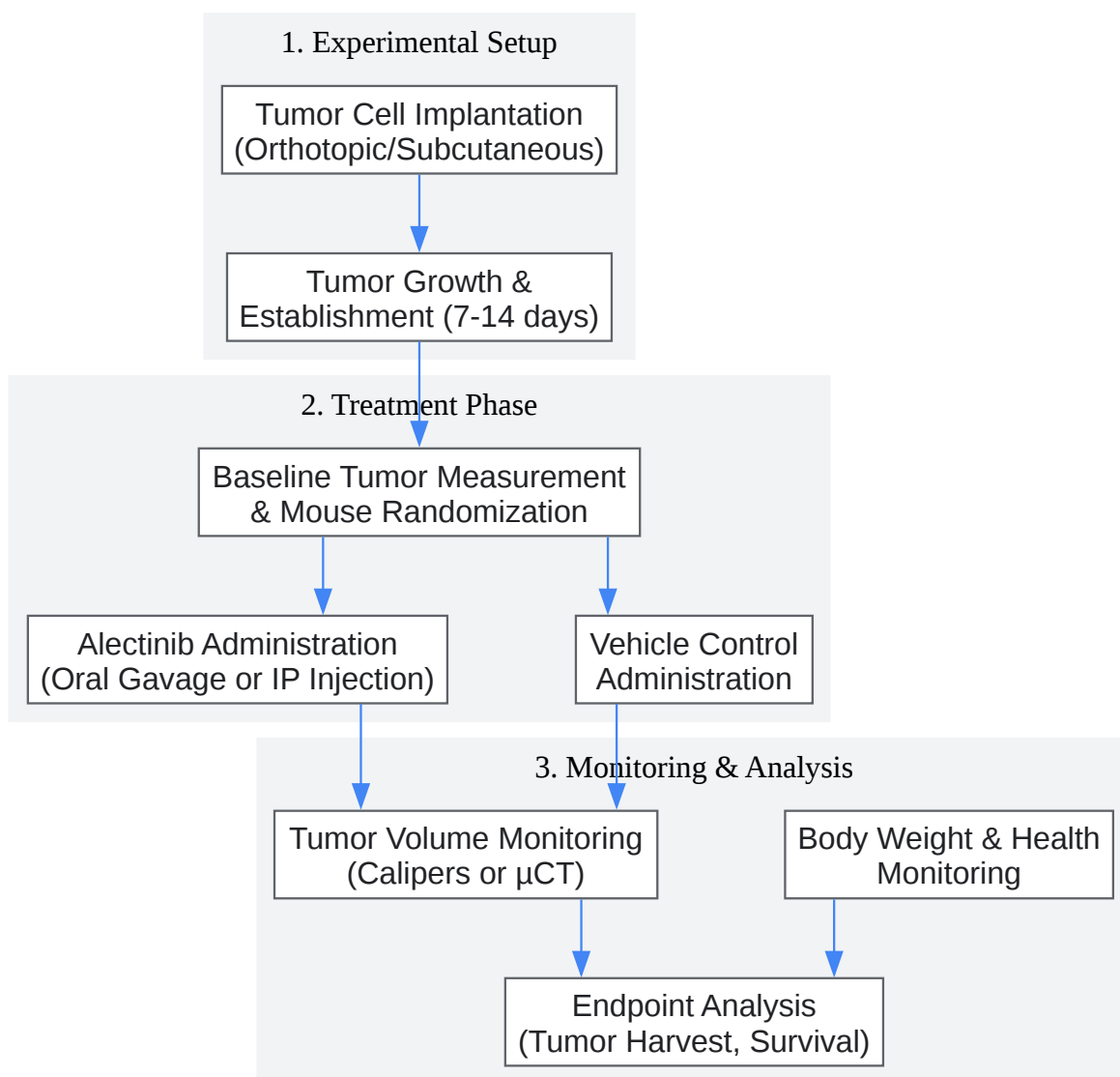
Data Presentation

Table 1: Summary of Alectinib Administration Protocols in Murine Models

Parameter	Study 1 (Neuroblastoma)	Study 2 (Lung Cancer)	Study 3 (Neuroblastoma)	Study 4 (RET-Fusion)
Reference	Song, et al. (2017)[1][4]	D'Amico, et al. (2023)[6]	Berstad, et al. (2019)[3]	Kodama, et al. (2017)[8]
Tumor Model	Orthotopic NGP Xenograft / TH-MYCN Transgenic	Orthotopic EML4-ALK Lung Cancer	Subcutaneous CLB-BAR Xenograft	Subcutaneous LC-2/ad Xenograft
Mouse Strain	Athymic Nude / TH-MYCN	C57BL/6 or Immunodeficient	BalbC/NUDE	Not Specified
Alectinib Dose	25 mg/kg	20 mg/kg	20 mg/kg	60 mg/kg
Admin. Route	Intraperitoneal (IP) Injection	Oral Gavage	Oral	Oral
Vehicle	DMSO	Water	Not Specified	Not Specified
Schedule	Daily (3 days) or Every other day (3 wks)	Daily, 5 days/week	Once daily for 14 days	Once daily for 14 days

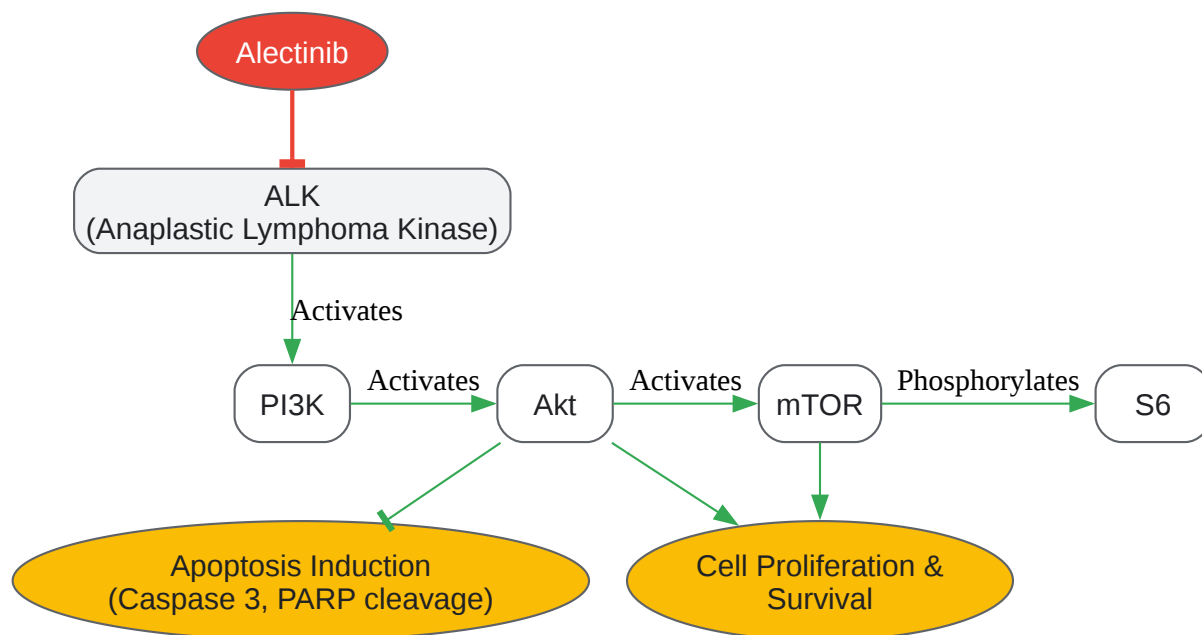
| Tumor Monitoring| Immunoblotting / Survival | Micro-CT Imaging | Caliper Measurement |
Caliper Measurement |

Mandatory Visualization



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Caption: General experimental workflow for in vivo efficacy studies of alectinib in mice.



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Caption: Alectinib inhibits the ALK-PI3K/Akt/mTOR signaling pathway to induce apoptosis.

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